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Compound of Interest

Compound Name: 4-Nitrostilbene

Cat. No.: B156276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrostilbene, a nitro-substituted
stilbenoid of significant interest in chemical and biological research. The document details its
physicochemical properties, provides comparative data for its geometric isomers, outlines
experimental protocols for its synthesis and characterization, and explores the mechanism
behind its biological activity.

Core Properties and Isomer Comparison

4-Nitrostilbene, like other stilbenoids, exists as two primary geometric isomers: (E)-4-
nitrostilbene (trans) and (2)-4-nitrostilbene (cis). The (E)-isomer is the more
thermodynamically stable and, consequently, the more commonly studied form due to its planar
structure which allows for greater conjugation.[1] The presence of the nitro group significantly
influences the molecule's electronic properties and reactivity.

Physicochemical Data

The quantitative properties of both (E)- and (Z)-4-nitrostilbene are summarized below for easy
comparison. The data highlights the significant differences in physical properties, such as
melting point, arising from their distinct molecular geometries.
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Property (E)-4-Nitrostilbene (trans) (Z2)-4-Nitrostilbene (cis)

CAS Number 1694-20-8[2] 6624-53-9[3][4]

Alternative CAS 4003-94-5[1]

Molecular Formula C14H11NO2[2] C14H11NO2[3][4]

Molecular Weight 225.24 g/mol [1] 225.25 g/mol [3][4]

Appearance Light yellow to orange Slightly pale yellow to green
powder/crystal powder/crystal[3][4]

Melting Point 155 -159 °C 63 °C[3][5]

) ) Data not readily available, but
- Moderately soluble in organic )
Solubility ] ) expected to be soluble in
solvents; insoluble in water.[1] )
nonpolar organic solvents.

Synthesis and Characterization Protocols

The most common and effective method for synthesizing (E)-4-nitrostilbene is the Wittig
reaction, which facilitates the formation of the carbon-carbon double bond with high
stereoselectivity for the (E)-isomer when using a stabilized ylide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes the synthesis of (E)-4-nitrostilbene from 4-nitrobenzaldehyde and
benzyltriphenylphosphonium chloride.

Materials:

Benzyltriphenylphosphonium chloride

4-Nitrobenzaldehyde

Sodium hydroxide (50% w/w aqueous solution)

Dichloromethane (DCM)

Deionized Water
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Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:

Ylide Generation: In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and
an equimolar amount of 4-nitrobenzaldehyde in dichloromethane.

Phase-Transfer Reaction: While stirring vigorously, add a 50% aqueous solution of sodium
hydroxide dropwise to the flask. The reaction proceeds under phase-transfer conditions, with
the ylide forming and reacting in the organic phase.

Reaction Monitoring: Allow the biphasic mixture to stir at room temperature for 1-2 hours.
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing
the consumption of the 4-nitrobenzaldehyde spot.

Workup and Extraction: Upon completion, dilute the reaction mixture with water and
dichloromethane. Transfer to a separatory funnel, separate the layers, and extract the
aqueous phase again with dichloromethane.

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic
phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced
pressure using a rotary evaporator.

Purification: The crude product, a mixture of the desired stilbene and triphenylphosphine
oxide byproduct, is purified by flash column chromatography on silica gel using a
hexanes/ethyl acetate gradient.

Product Isolation: Collect the fractions containing the product and evaporate the solvent to
yield (E)-4-nitrostilbene as a yellow solid.

Workflow for Synthesis and Purification
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Workflow for the Synthesis of (E)-4-Nitrostilbene

Dissolve Benzyltriphenylphosphonium Chloride
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l
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'
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'

Wash with Brine
Dry over MgSOa
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'

Purify by Flash Chromatography
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Isolate Pure
(E)-4-Nitrostilbene

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps of the Wittig synthesis protocol.
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Characterization Protocols

Standard spectroscopic techniques are used to confirm the identity and purity of the
synthesized 4-nitrostilbene.

o UV-Visible (UV-Vis) Spectroscopy:

o Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or
cyclohexane).

o Use a quartz cuvette with a 1 cm path length.
o Record the absorption spectrum from approximately 200 nm to 500 nm.

o (E)-4-nitrostilbene is expected to show a strong absorption maximum (Amax) between
308-336 nm, characteristic of trans-stilbenes, while the cis-isomer typically absorbs
around 285 nm.[6]

o Fourier-Transform Infrared (FTIR) Spectroscopy:

[¢]

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium
bromide powder and pressing it into a transparent disk.

[¢]

Alternatively, run the analysis as a solid on an ATR-FTIR instrument.

o

Record the spectrum from 4000 cm~1 to 400 cm~1.

[e]

Confirm the presence of characteristic peaks for the nitro group, the aromatic rings, and
the alkene C-H bonds.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve the sample in a deuterated solvent (e.g., CDCIs) containing tetramethylsilane
(TMS) as an internal standard.

o Acquire *H and 3C NMR spectra.
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o The *H NMR spectrum of the (E)-isomer will show a characteristic large coupling constant
(J = 16 Hz) for the vinylic protons, confirming the trans geometry.

e Mass Spectrometry (MS):

o Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-
MS) or a direct insertion probe.

o Use Electron lonization (EI) to obtain fragmentation patterns and the molecular ion peak.
o Confirm the molecular weight of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-4-nitrostilbene, which are
essential for its identification.

UV-Vis and FTIR Data

Wavelength /

Technique Feature Wavenumber Intensity
(cm™)
UV-Vis Amax (trans-isomer) ~308 - 336 nm[6] Strong
UV-Vis Amax (cis-isomer) ~285 nm|6] Strong
NO2z Asymmetric
FTIR 1500 - 1660[7] Strong
Stretch

NO2 Symmetric

FTIR 1260 - 1390[7] Strong
Stretch

FTIR Aromatic C=C Stretch 1400 - 1600]8] Medium
trans C-H bend (out-

FTIR 960 - 970[7] Strong
of-plane)

NMR and MS Data
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. Chemical Shift (ppm) or
Technique Feature |
ml/z

H NMR Aromatic protons (nitro- 8.20. ~7 61
substituted ring) R

H NMR Aromatic protons 754 ~739 ~7.33
(unsubstituted ring) S

1H NMR Vinylic protons (-CH=CH-) ~7.25,~7.13 (J = 16.2 Hz)
) o ~114 - 150 (Specific shifts
13C NMR Aromatic & Vinylic Carbons o
depend on substitution)[9]
MS (EI) [M]* (Molecular lon) 225.08[1]
MS (El) [M+H]*+ 226.09
MS (El) [M+Na]* 248.07

Biological Activity and Signaling Pathway

4-Nitrostilbene is recognized for its genotoxic and mutagenic properties. This activity is not
inherent to the molecule itself but arises from its metabolic activation within biological systems.

Mechanism of Mutagenicity

The mutagenicity of 4-nitrostilbene is primarily driven by the enzymatic reduction of its nitro
group. This process, often carried out by nitroreductase enzymes found in bacteria and
mammalian cells, initiates a cascade that leads to DNA damage.

Metabolic Activation Steps:

» Nitro Reduction: The nitro group (-NO2) is reduced to a nitroso intermediate (-NO), and
subsequently to a hydroxylamine (-NHOH).

 Nitrenium lon Formation: The hydroxylamine is a proximate mutagen. It can be further
activated, often through protonation and loss of water, to form a highly reactive electrophilic
nitrenium ion (-NH™).
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e DNA Adduct Formation: This nitrenium ion readily attacks nucleophilic sites on DNA bases
(such as guanine), forming covalent DNA adducts. These adducts can disrupt DNA
replication and transcription, leading to mutations and chromosomal aberrations.

This metabolic activation pathway is a critical concept in the toxicology of many nitroaromatic
compounds.

Mutagenic Activation Signaling Pathway
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Metabolic Activation and Mutagenicity of 4-Nitrostilbene

Metabolic Activation
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Celllgll/ar Damage

DNA

ovalent Bonding

DNA Adduct Formation

:

Mutations &
Chromosomal Aberrations

Click to download full resolution via product page

Caption: The metabolic pathway leading to the mutagenic activity of 4-nitrostilbene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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